molecular formula C10H13BrO3 B1279337 5-(Bromomethyl)-1,2,3-trimethoxybenzene CAS No. 21852-50-6

5-(Bromomethyl)-1,2,3-trimethoxybenzene

Cat. No. B1279337
CAS RN: 21852-50-6
M. Wt: 261.11 g/mol
InChI Key: QEGDRYOJTONTLO-UHFFFAOYSA-N
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Description

The compound 5-(Bromomethyl)-1,2,3-trimethoxybenzene is a brominated methoxybenzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and physical and chemical properties. These papers can help infer the characteristics of 5-(Bromomethyl)-1,2,3-trimethoxybenzene by analogy.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenation reactions, as seen in the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was synthesized via direct alkylation using CH3MgCl as the proton abstractor . Similarly, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four straightforward steps indicates the potential for a multi-step synthesis approach for related compounds . The Sandmeyer reaction is another method used for the synthesis of brominated aromatic compounds, as demonstrated in the preparation of 1-bromo-3,4,5-trimethoxybenzene .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as evidenced by the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which showed different conformations and packing in the crystalline state . The crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives also revealed the presence of van der Waals and weak C–H···O and C–H···π interactions, which could be relevant for understanding the molecular structure of 5-(Bromomethyl)-1,2,3-trimethoxybenzene .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary, and an attempt to explain the lack of reactivity of certain derivatives towards the formation of propellane derivatives was made in the context of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . This suggests that the reactivity of 5-(Bromomethyl)-1,2,3-trimethoxybenzene would need to be evaluated in the context of its intended chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different solvate compositions and crystalline environments, which could affect their physical properties . The synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through a Friedel-Crafts reaction indicates the importance of reaction conditions on the yield and purity of such compounds .

Scientific Research Applications

  • Fluorescent Dye

    • Field : Biological Experiments
    • Application : 5-Bromomethyl-fluorescein is a multifunctional dye used in biological experiments. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
    • Method : The dye is applied to the biological sample, which is then observed under a microscope or other imaging device .
    • Results : The use of this dye allows for detailed observation and analysis of various biological structures and processes .
  • Bromomethylation of Thiols

    • Field : Organic Chemistry
    • Application : Bromomethylation of thiols is a process that enables the creation of bromomethyl sulfides, which are useful building blocks in organic synthesis .
    • Method : This process involves the reaction of thiols with paraformaldehyde and HBr/AcOH .
    • Results : The bromomethylation of thiols results in the formation of bromomethyl sulfides, which can be used in further chemical reactions .
  • Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

    • Field : Biomass Conversion and Biorefinery
    • Application : 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
    • Method : The production of these hydrophobic analogs involves the dehydration of carbohydrates in suitable carboxylic acids .
    • Results : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
  • Bromothymol Blue

    • Field : Chemistry
    • Application : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Field : Organic Electronics
    • Application : Thiophene-based conjugated polymers are used in the field of organic electronics due to their exceptional optical and conductive properties . They are used in the design of more efficient materials for electronic applications .
    • Method : The synthesis of these polymers often involves nickel- and palladium-based catalytic systems .
    • Results : The use of these polymers has led to the development of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Science
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
    • Method : The synthesis of HCPs involves judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions .
    • Results : The use of HCPs has led to the development of materials with a well-developed polymer framework with an adjusted porous topology .

Safety And Hazards

As with many chemical substances, handling 5-(Bromomethyl)-1,2,3-trimethoxybenzene requires caution. It is advisable to avoid contact with skin, eyes, and clothing, and to avoid breathing its vapors or dust .

properties

IUPAC Name

5-(bromomethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGDRYOJTONTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438636
Record name 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,2,3-trimethoxybenzene

CAS RN

21852-50-6
Record name 3,4,5-Trimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21852-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 5-(bromomethyl)-1,2,3-trimethoxy
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Synthesis routes and methods I

Procedure details

To a solution of 3,4,5-trimethoxybenzyl alcohol (20.2 g, 0.108 mol) in 300 ml of dry tetrahydrofuran was added 4.12 ml (0.052 mol) of pyridine, and cooled to 0° C. A solution of phosphorous tribromide (4.8 ml, 0.051 mol) in 20 ml of dry tetrahydrofuran was added dropwise to the above solution at 0 ° C. The mixture was stirred for 1 hr. Tetrahydrofuran was concentrated. The residue was then diluted with 200 ml of 10% hydrochloric acid, and then extracted with 200 ml of ethyl acetate. The extract was dried over magnesium sulfate, filtered, concentrated, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl bromide (27 g, 100% yield) was obtained as a white solid, which can be used without further purification.
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Synthesis routes and methods II

Procedure details

Dissolving 3,4,5-trimethoxyl benzyl alcohol (14.05 g, 70.89 mmol) in dichlormethane (100 ml) in a three-necked bottle (250 ml); dissolving phosphorus tribromide (6.73 ml, 70.89 mmol) in dichlormethane (25 ml) for it to react at room temperature for 50 minutes, cooling in refrigeratory, slowly adding deionized water (18 ml, 1.0 mol) dropwise to quench, washing with deionized water (100 ml) twice, drying with anhydrous magnesium sulfate, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater, and vacuum drying to get 3,4,5-trimethoxyl benzyl bromine (16.05 g of faint yellow solid), yield: 84.44%.
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25 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
D Imperio, T Pirali, U Galli, F Pagliai, L Cafici… - Bioorganic & medicinal …, 2007 - Elsevier
Steganacin and podophyllotoxin are two naturally occurring lignans first isolated from plant sources, which share the capability to disrupt tubulin assembly. Although not strictly essential …
Number of citations: 99 www.sciencedirect.com
YB Xin, JJ Li, HJ Zhang, J Ma, X Liu… - Journal of Enzyme …, 2018 - Taylor & Francis
To identify anticancer agents with high potency and low toxicity, a series of (Z)-styrylbenzene derivatives were synthesised and evaluated for anticancer activities using a panel of nine …
Number of citations: 8 www.tandfonline.com
G Park, SY Yi, J Jung, EJ Cho… - Chemistry–A European …, 2016 - Wiley Online Library
The photoredox catalytic coupling of halomethyl arenes to bibenzyl derivatives has been demonstrated. The catalytic protocol employed the Hantzsch ester, potassium phosphate, and …
DJ Fu, M Li, SY Zhang, JF Li, B Sha, L Wang… - Bioorganic …, 2019 - Elsevier
A series of novel indoline derivatives were synthesized and evaluated for antiproliferative activity against four selected cancer cell lines (Hela, A549, HepG2 and KYSE30). Among them, …
Number of citations: 4 www.sciencedirect.com
X Shen, P Liu, Y Liu, B Dai - Letters in Organic Chemistry, 2018 - ingentaconnect.com
Background: Substituted olefins are versatile functional groups and intermediates in chemistry, medicine, electronics, and optics and materials science fields because of their unique …
Number of citations: 4 www.ingentaconnect.com
N Huther, PT McGrail… - European Journal of …, 2004 - Wiley Online Library
Radical reactions of alkyl halides, initiated by photolysis in the presence of decacarbonyldimanganese, can be performed in biphasic media. Reactions in the presence of …
Y Lu, CM Li, Z Wang, J Chen, ML Mohler… - Journal of medicinal …, 2011 - ACS Publications
In a continued effort to improve upon the previously published 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, we explored chemodiverse “B” rings and “B” to “C” ring …
Number of citations: 113 pubs.acs.org
EO Olusegun-Osoba - 2016 - uhra.herts.ac.uk
Stilbene phytoalexins such as resveratrol, 1, and the arachidins, including arachidin-1,2, are naturally synthesised by peanut (Arachis hypogaea) plants1, 2. The peanut phytoalexins …
Number of citations: 1 uhra.herts.ac.uk
EA Høydahl - 2006 - duo.uio.no
Multi-component reactions are a very elegant and rapid way to access highly functional molecules from simple building blocks in drug lead synthesis. Multi-component one-pot …
Number of citations: 2 www.duo.uio.no
T Murayama, M Shibuya… - The Journal of Organic …, 2016 - ACS Publications
Polymethoxylated 4-aryl-2-quinolones were synthesized from the corresponding (o-aminophenyl)propiolates via Cu-catalyzed hydroarylation and subsequent deprotection/lactam …
Number of citations: 14 pubs.acs.org

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